molecular formula C18H24N2O3S B2941660 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 868215-69-4

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2941660
CAS No.: 868215-69-4
M. Wt: 348.46
InChI Key: BQRLBMBRCDQWLX-UHFFFAOYSA-N
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Description

This compound features a thiomorpholin-3,5-dione core substituted with 2,6-diethyl groups and an acetamide linkage to a 3,5-dimethylphenyl aromatic ring. The thiomorpholin-dione moiety introduces sulfur and two ketone groups, which may enhance electron-withdrawing effects and metabolic stability compared to oxygen-containing morpholinones. While direct data on its applications are unavailable, structural analogs indicate possible pesticidal or pharmaceutical uses .

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-5-14-17(22)20(18(23)15(6-2)24-14)10-16(21)19-13-8-11(3)7-12(4)9-13/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRLBMBRCDQWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The IUPAC name for this compound is 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(3,5-dimethylphenyl)acetamide . Its molecular formula is C18H24N2O5SC_{18}H_{24}N_{2}O_{5}S. The structure features a thiomorpholine ring with two ethyl groups and a dioxo functional group, linked to an acetamide moiety with a dimethylphenyl substituent.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H24N2O5SC_{18}H_{24}N_{2}O_{5}S
Molecular Weight388.45 g/mol
LogP3.5
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cognitive functions. Research indicates that similar compounds can enhance synaptic plasticity and improve memory retention in various models.

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis.
  • Cognitive Enhancement : Preliminary research suggests that this compound may improve learning and memory through cholinergic pathways, as seen in models of scopolamine-induced amnesia .

Case Studies

  • Cognitive Function Improvement : In a study examining the effects of related compounds on cognitive performance in rats, it was found that administration before training trials significantly improved memory retention and learning outcomes . This suggests potential applications in treating cognitive impairments.
  • Neurotoxicity Assessment : Another study evaluated the neuroprotective properties of related compounds against neurotoxic agents. The results indicated a reduction in cell death and oxidative damage when treated with the compound prior to exposure to neurotoxins.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Potential Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression by modulating serotonin levels.
  • Anti-inflammatory Properties : There is evidence suggesting that such compounds may exert anti-inflammatory effects, which could be beneficial in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Heterocyclic Core Acetamide Substituents Known Use/Activity
Target Compound Thiomorpholin-3,5-dione 2,6-Diethyl; N-(3,5-dimethylphenyl) Unknown (inferred pesticidal/pharmaceutical)
Alachlor (CAS 15972-60-8) None 2-Chloro; N-(2,6-diethylphenyl), N-(methoxymethyl) Herbicide (lipid synthesis inhibition)
Oxadixyl (CAS 77732-09-3) Oxazolidin-2-one 2-Methoxy; N-(2,6-dimethylphenyl) Fungicide (oomycete control)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6) None Diethylamino; N-(2,6-dimethylphenyl) Local anesthetic precursor
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one 4-Acetyl; N-(4-isopropylphenyl) Synthetic intermediate (biological activity under study)
Key Observations:

Heterocyclic Core: The target compound’s thiomorpholin-dione core differs from alachlor’s lack of a heterocycle and oxadixyl’s oxazolidinone. Sulfur in the thiomorpholin ring may improve lipid solubility and oxidative stability compared to oxygen-based analogs .

Aromatic Substituents :

  • The 3,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl in oxadixyl and alachlor. The para-substitution (3,5-dimethyl) may reduce steric hindrance compared to ortho-substituted analogs, facilitating target binding .

Acetamide Modifications: Unlike alachlor’s chloro and methoxymethyl groups, the target compound’s acetamide lacks electrophilic substituents, suggesting a different mechanism of action (e.g., receptor antagonism vs. alkylation) . The diethylamino group in CAS 137-58-6 highlights how amino substituents can confer local anesthetic properties, whereas the target compound’s thiomorpholin core may prioritize stability over rapid metabolism .

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